![molecular formula C8H6INS B1402305 4-Iodo-2-methylbenzothiazole CAS No. 1261740-11-7](/img/structure/B1402305.png)
4-Iodo-2-methylbenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .Scientific Research Applications
Synthesis of Iodo-Substituted Dyes
4-Iodo-2-methylbenzothiazole is used in the synthesis of iodo-substituted dyes. The synthetic route to iodine-containing thiacarbo-cyanine dyes includes the preparation of iodo-substituted benzothiazoles . The introduction of iodine atoms into the dye molecules leads to a red shift of the absorption maximum .
Photosensitive Compositions
Dyes based on benzothiazolium salts, including styryls, are used as sensitizers in photosensitive compositions . These dyes are of particular interest due to their potential use in photodynamic therapy (PDT) as photogenerators of singlet oxygen .
Biochemistry
In biochemistry, these dyes are used as reporter compounds associated with DNA nucleotides . This application is crucial for various biological and medical research.
Photodynamic Therapy
Cationic benzothiazole dyes are being studied for use in photodynamic therapy (PDT) as photogenerators of singlet oxygen . The introduction of iodine atoms into the dye sensitizer molecule increases the efficiency of photogeneration of singlet oxygen .
Protein Binding
A method has been developed for the synthesis of some squarylium cyanine dyes with benzothiazole cationic heterocycles for binding to proteins such as bovine and human serum albumins . This has potential applications in the field of biochemistry and medical diagnostics.
Drug Design
Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .
Future Directions
The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis
Mode of Action
Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.
Biochemical Pathways
It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that 4-Iodo-2-methylbenzothiazole might influence pathways related to apoptosis.
Pharmacokinetics
These properties are critical for the bioavailability and efficacy of a drug
Result of Action
If 4-iodo-2-methylbenzothiazole acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound
properties
IUPAC Name |
4-iodo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZZMLIIOOAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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